molecular formula C14H18Si B1394917 5-(Trimethylsilylethynyl)indane CAS No. 1216812-56-4

5-(Trimethylsilylethynyl)indane

Cat. No.: B1394917
CAS No.: 1216812-56-4
M. Wt: 214.38 g/mol
InChI Key: WTMAPKFZBYXACU-UHFFFAOYSA-N
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Description

5-(Trimethylsilylethynyl)indane is a chemical compound with the molecular formula C14H18Si . It falls under the category of chemical building blocks . The CAS number for this compound is 1216812-56-4 .

Scientific Research Applications

  • Chemical Sensing and Analysis : 5-(Trimethylsilylethynyl)indane derivatives have been explored for their use in chemical sensing. For example, a study by Rao et al. (2010) developed a boron–dipyrromethene based chemodosimeter utilizing a derivative of this compound for the selective colorimetric and fluorescent detection of fluoride ions (Rao, Mobin, & Ravikanth, 2010).

  • Synthesis of Complex Organic Molecules : Pankova et al. (2015) reported a method for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles, indicating the utility of this compound derivatives in creating complex organic structures (Pankova, Stukalov, & Kuznetsov, 2015).

  • Development of Fluorescent Materials : Rodríguez et al. (2003) synthesized derivatives of this compound for the preparation of nanometer-sized conjugated oligomers, which showed fluorescence emission, suggesting applications in materials science (Rodríguez, Tejedor, Esquivias, & Díaz, 2003).

  • Organic Electronics : In the field of organic electronics, Tang et al. (2008) studied ethynyl-substituted molecules with this compound derivatives to investigate their impact on thin-film transistor mobility (Tang, Reichardt, Siegrist, Mannsfeld, & Bao, 2008).

  • Synthesis of Amino Acid Derivatives : Kotha and Brahmachary (2004) described the synthesis of a new amino acid derivative using a cobalt-mediated strategy, highlighting the role of this compound in producing silylated indane-based α-amino acid derivatives (Kotha & Brahmachary, 2004).

Future Directions

While specific future directions for 5-(Trimethylsilylethynyl)indane are not mentioned in the available resources, research into similar compounds such as azophenylindane based molecular motors (aphin-switches) suggests potential applications in advanced biological systems or in cases where on-demand disordering of molecular packing has value .

Biochemical Analysis

Biochemical Properties

5-(Trimethylsilylethynyl)indane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzymatic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, the compound’s impact on cellular metabolism includes alterations in the glycolytic pathway and mitochondrial function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in upregulation or downregulation of target genes, thereby modulating various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of specific metabolites. For instance, the compound has been shown to affect the cytochrome P450 enzyme system, leading to changes in the metabolism of drugs and other xenobiotics . These interactions can have significant implications for the compound’s pharmacokinetics and overall metabolic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these proteins. For example, this compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cellular environment . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Si/c1-15(2,3)10-9-12-7-8-13-5-4-6-14(13)11-12/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMAPKFZBYXACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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